REACTION_CXSMILES
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[CH3:1][C:2]#[N:3].CC([O-])(C)C.[K+].[Br:10][C:11]1[CH:12]=[C:13]([CH:16]=[CH:17][CH:18]=1)[CH:14]=[O:15]>C1COCC1>[Br:10][C:11]1[CH:12]=[C:13]([CH:14]([OH:15])[CH2:1][C:2]#[N:3])[CH:16]=[CH:17][CH:18]=1 |f:1.2|
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Name
|
|
Quantity
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18.16 g
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Type
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reactant
|
Smiles
|
CC(C)(C)[O-].[K+]
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Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=O)C=CC1
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Control Type
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UNSPECIFIED
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Setpoint
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-50 °C
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Type
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CUSTOM
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Details
|
After stirring for 30 min
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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by maintaining the temperature at −50° C
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Type
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TEMPERATURE
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Details
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maintaining the same internal temperature
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Type
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STIRRING
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Details
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After stirring for 30 min
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Duration
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30 min
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Type
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TEMPERATURE
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Details
|
the reaction mixture was warmed to 0° C.
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Type
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STIRRING
|
Details
|
stirred for additional 3 h
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Duration
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3 h
|
Type
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CUSTOM
|
Details
|
This was recooled to −10° C.
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Type
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CUSTOM
|
Details
|
quenched with excess water
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Type
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EXTRACTION
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Details
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Extraction with ethyl acetate
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Type
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CUSTOM
|
Details
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yielded the crude product, which
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Type
|
CUSTOM
|
Details
|
was purified by flash chromatography (0 to 20% EtOAc-hexanes gradient)
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |